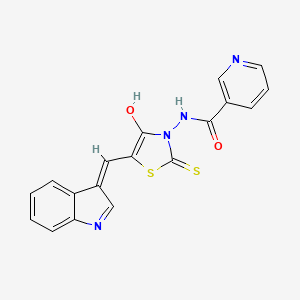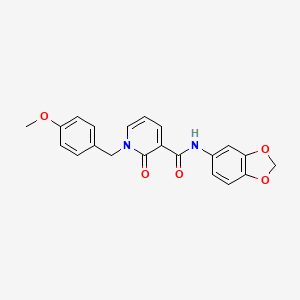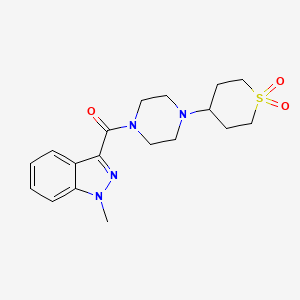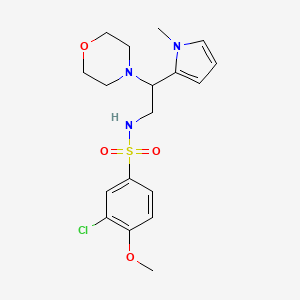
3-chloro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24ClN3O4S and its molecular weight is 413.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PI3K Inhibitors in Treatment of Cough and Idiopathic Pulmonary Fibrosis
Research indicates that closely related broad-spectrum phosphatidylinositol 3-kinase (PI3K) inhibitors, such as GSK-2126458 and its derivatives, are explored for the treatment of idiopathic pulmonary fibrosis and cough. These compounds have shown promise in early-phase clinical trials, underscoring their potential therapeutic utility in treating respiratory conditions through PI3K inhibition pathways. The in vitro data supporting their use highlights a growing interest in targeting PI3K pathways for various therapeutic applications, including respiratory diseases (Norman, 2014).
Cognitive Enhancement through 5-HT6 Receptor Antagonism
The compound SB-399885 demonstrates significant cognitive-enhancing properties in aged rat models through its potent and selective antagonism of the 5-HT6 receptor. This receptor is a target for novel treatments of cognitive deficits, and SB-399885's ability to improve memory and learning in aged rats points to the therapeutic potential of 5-HT6 receptor antagonists in treating conditions like Alzheimer's disease and schizophrenia. Its mechanism, involving the enhancement of cholinergic function, provides a basis for further exploration of similar compounds in cognitive enhancement (Hirst et al., 2006).
Photodynamic Therapy Applications
A new zinc phthalocyanine compound, substituted with benzenesulfonamide derivative groups, exhibits high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy (PDT). This application is critical in the treatment of cancer, where the generation of singlet oxygen through light activation of photosensitizers leads to targeted cytotoxic effects on cancer cells. The compound's photophysical and photochemical properties, including good fluorescence and appropriate photodegradation quantum yield, make it a potential candidate for further development as a Type II photosensitizer in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Herbicide Selectivity and Metabolism
The selectivity of chlorsulfuron, a postemergence herbicide for small grains, is attributed to the ability of crop plants to metabolize the herbicide into inactive products. This metabolism pathway involves hydroxylation followed by conjugation with a carbohydrate moiety, highlighting the biological basis for the selective action of chlorsulfuron in agricultural applications. Understanding these metabolic pathways is crucial for developing herbicides with reduced environmental impact and enhanced selectivity for target crops (Sweetser, Schow, & Hutchison, 1982).
properties
IUPAC Name |
3-chloro-4-methoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O4S/c1-21-7-3-4-16(21)17(22-8-10-26-11-9-22)13-20-27(23,24)14-5-6-18(25-2)15(19)12-14/h3-7,12,17,20H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXAHEKEMHCTBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

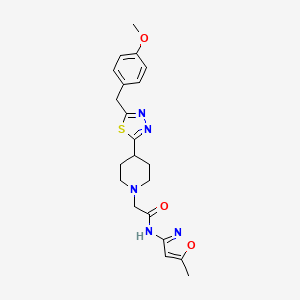
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2889112.png)
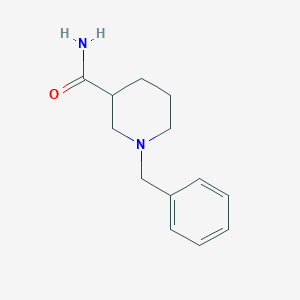

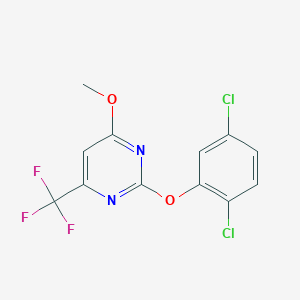
![N-(3,4-dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2889120.png)
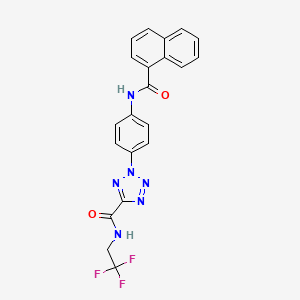
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2889123.png)
![N-[(2-chlorophenyl)methyl]-6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2889124.png)
![3-(3-methoxyphenyl)-7-[4-(2-thienylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2889125.png)
![1-{[3-(Chloromethyl)phenyl]methyl}piperidine hydrochloride](/img/structure/B2889127.png)
